Tetrahydro Curcumin-d6
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Overview
Description
Tetrahydrocurcumin-d6 is a deuterium-labeled Tetrahydrocurcumin . Tetrahydrocurcumin is a Curcuminoid which displays inhibitory activity for CYP2C9 and CYP3A4 . It is a colorless compound and a major metabolite of curcumin , which is known to possess antioxidant activity and inhibitory effects on tertiary butyl hydroperoxide-induced lipid peroxidation .
Synthesis Analysis
The synthesis of Tetrahydrocurcumin-d6 was carried out by the mechanochemical method, which is an efficient green method for the synthesis of organic compounds . The most efficient grinding time for mechanochemical synthesis was determined using PXRD and DSC techniques .Molecular Structure Analysis
Structural modification of curcumin represents a strategy to improve its stability, water solubility, pharmaceutical properties, and bioactivity . Numerous structural analogues of curcumin, including curcuminoids, have been developed .Chemical Reactions Analysis
Curcumin is known to undergo various chemical reactions that have biological relevance like nucleophilic addition reactions, and metal chelation . It acts as a scavenger of oxygen species, such as hydroxyl radical, superoxide anion, and singlet oxygen, and inhibits lipid peroxidation as well as peroxide-induced DNA damage .Scientific Research Applications
Anti-Inflammatory Activity
Tetrahydrocurcumin, the most abundant curcumin transformation product in biological systems, has been found to have improved anti-inflammatory activity and higher bioavailability than curcumin . In a study, tetrahydrocurcumin inhibited TNF-α and IL-6 production . Several tetrahydrocurcumin derivatives also showed inhibition of TNF-α, IL-6, and PGE 2 production .
Disease Prevention and Treatment
Tetrahydrocurcumin (THC), a major active metabolite of curcumin, has been shown to have a wide range of biological activities and significant treatment effects on various diseases . It has higher bioavailability and stability than curcumin, making it a promising candidate for pharmacological applications .
Neurological Disorders
THC has been found to have potential therapeutic effects on neurological disorders . The mechanisms of these effects involve the modulation of various signaling transduction pathways, including MAPK, JAK/STAT, NF-κB .
Metabolic Syndromes
THC has also been shown to have treatment effects on metabolic syndromes . The pharmacological effects of THC in this area involve the modulation of PI3K/Akt/mTOR and AMPK signaling pathways .
Cancers
Research has indicated that THC has potential therapeutic effects on various types of cancers . The mechanisms of these effects involve the modulation of Wnt/β-catenin signaling pathway .
Inflammatory Diseases
THC has been found to have potential therapeutic effects on inflammatory diseases . The mechanisms of these effects involve the modulation of NF-κB and Nrf2 signaling pathways .
Antioxidant Evaluation
Tetrahydrocurcumin-loaded ultradeformable nanovesicular cream has been formulated and optimized for antioxidant evaluation . The optimized THC-TF suspension showed a vesicle size of 212 ± 4.78 nm, a zeta potential of –40.3 mV, and percentage entrapment efficiency of 83.74 ± 0.21 .
Mechanism of Action
Target of Action
Tetrahydro Curcumin-d6 (THC), a major active metabolite of curcumin, has been found to interact with various targets in the body. These include MAPK, JAK/STAT, NF-κB, Nrf2, PI3K/Akt/mTOR, AMPK, and Wnt/β-catenin . These targets play crucial roles in cellular signaling, inflammation, and oxidative stress responses .
Mode of Action
THC acts as a scavenger of oxygen species , such as hydroxyl radical, superoxide anion, and singlet oxygen, and inhibits lipid peroxidation as well as peroxide-induced DNA damage . It mediates potent anti-inflammatory and anti-carcinogenic actions via modulating various signaling molecules .
Biochemical Pathways
THC affects several biochemical pathways. It has been shown to suppress the TAK1-NF-κB pathway , which plays a significant role in inflammation and cancer . It also modulates other pathways such as MAPK, JAK/STAT, Nrf2, PI3K/Akt/mTOR, AMPK, and Wnt/β-catenin , which are involved in cell growth, inflammation, oxidative stress, and other cellular processes .
Pharmacokinetics
The pharmacokinetics of THC is superior to that of curcumin. Curcumin, due to its poor systemic bioavailability, is rapidly metabolized and eliminated from the body . Thc, being a major active metabolite of curcumin, hashigher bioavailability and stability than curcumin . This makes THC a more effective therapeutic agent.
Result of Action
The molecular and cellular effects of THC’s action are diverse. It has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6 . It also suppresses the expression of cyclooxygenase 2 (COX-2) , a key enzyme involved in inflammation . Moreover, THC has been found to have anti-cancerous effects , with studies showing its ability to decrease cell proliferation and increase apoptosis .
Action Environment
The action, efficacy, and stability of THC can be influenced by various environmental factors. For instance, the formulation of THC can affect its bioavailability and therapeutic efficacy . Furthermore, the presence of other compounds can influence the anti-inflammatory activity of THC . Therefore, the action environment plays a crucial role in the effectiveness of THC.
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Tetrahydro Curcumin-d6 involves the reduction of Curcumin-d6 using a suitable reducing agent.", "Starting Materials": [ "Curcumin-d6", "Sodium borohydride (NaBH4)", "Methanol (CH3OH)", "Acetic acid (CH3COOH)" ], "Reaction": [ "Dissolve Curcumin-d6 in methanol", "Add a catalytic amount of acetic acid to the solution", "Add sodium borohydride to the solution slowly while stirring", "Maintain the temperature of the reaction mixture at 0-5°C", "Stir the reaction mixture for 1-2 hours", "Quench the reaction by adding water", "Extract the product using a suitable organic solvent", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain Tetrahydro Curcumin-d6-d6" ] } | |
CAS RN |
1794898-13-7 |
Product Name |
Tetrahydro Curcumin-d6 |
Molecular Formula |
C21H24O6 |
Molecular Weight |
378.454 |
IUPAC Name |
1,7-bis[4-hydroxy-3-(trideuteriomethoxy)phenyl]heptane-3,5-dione |
InChI |
InChI=1S/C21H24O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h5-6,9-12,24-25H,3-4,7-8,13H2,1-2H3/i1D3,2D3 |
InChI Key |
LBTVHXHERHESKG-WFGJKAKNSA-N |
SMILES |
COC1=C(C=CC(=C1)CCC(=O)CC(=O)CCC2=CC(=C(C=C2)O)OC)O |
synonyms |
1,7-Bis(4-hydroxy-3-methoxyphenyl)-3,5-heptanedione-d6; HZIV 81-2-d6; NSC 687845-d6; Sabiwhite-d6; Tetrahydrodiferuloylmethane-d6; |
Origin of Product |
United States |
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